Bornyl-2-methylcyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bornyl-2-methylcyclohexanol is an organic compound with the molecular formula C10H18O. It is a derivative of cyclohexanol, featuring a methyl group and a bornyl group attached to the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bornyl-2-methylcyclohexanol can be synthesized through several methods. One common approach involves the acid-catalyzed dehydration of 2-methylcyclohexanol. This reaction typically uses concentrated sulfuric acid or phosphoric acid as the catalyst and is carried out under heating conditions . The dehydration process results in the formation of a mixture of 1-methylcyclohexene and 3-methylcyclohexene, which can then be further processed to obtain this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale dehydration reactions using continuous distillation setups. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions: Bornyl-2-methylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Halogenated compounds and other derivatives.
Scientific Research Applications
Bornyl-2-methylcyclohexanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential insecticidal properties.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: this compound is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of Bornyl-2-methylcyclohexanol involves its interaction with specific molecular targets and pathways. For example, in dehydration reactions, the compound undergoes acid-catalyzed elimination to form alkenes. The reaction mechanism typically involves the formation of a carbocation intermediate, followed by the elimination of a water molecule .
Comparison with Similar Compounds
Bornyl-2-methylcyclohexanol can be compared with other similar compounds, such as:
Borneol: A bicyclic organic compound with a similar structure but different functional groups.
Isoborneol: An isomer of borneol with a different spatial arrangement of atoms.
2-Methylcyclohexanol: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its specific combination of a bornyl group and a methylcyclohexanol structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
71965-26-9 |
---|---|
Molecular Formula |
C17H30O |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
2-methyl-1-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol |
InChI |
InChI=1S/C17H30O/c1-12-7-5-6-9-17(12,18)14-11-13-8-10-16(14,4)15(13,2)3/h12-14,18H,5-11H2,1-4H3 |
InChI Key |
GLJXSTZAHNJDMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(C2CC3CCC2(C3(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.